molecular formula C9H12INS B1450744 2-tert-Butylsulfanyl-3-iodo-pyridine CAS No. 2203194-88-9

2-tert-Butylsulfanyl-3-iodo-pyridine

Cat. No.: B1450744
CAS No.: 2203194-88-9
M. Wt: 293.17 g/mol
InChI Key: XVPYWIBAPGNJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butylsulfanyl-3-iodo-pyridine is a versatile pyridine-based building block designed for advanced chemical synthesis and drug discovery research. This compound features two key functional groups: a tert-butylsulfanyl group at the 2-position and an iodine atom at the 3-position of the pyridine ring. The iodine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, allowing researchers to introduce complex aromatic and heteroaromatic systems . The tert-butylsulfanyl group is a sterically hindered thioether that can influence the electron density of the pyridine ring and may be susceptible to oxidation to sulfoxides or sulfones, or act a directing group in metalation chemistry, providing additional avenues for molecular diversification . Pyridine derivatives are privileged scaffolds in medicinal chemistry, constituting a significant portion of U.S. FDA-approved drugs, particularly in anticancer and central nervous system (CNS) categories . The presence of the pyridine ring can enhance a molecule's physicochemical properties, including metabolic stability, permeability, and binding affinity to biological targets like kinases . As a multi-functional intermediate, this compound is valuable for constructing complex molecules for various scientific applications, including the development of new pharmaceutical candidates, organic materials, and ligands for metal complexes . Researchers can leverage this compound to rapidly generate chemical diversity in their libraries. Attention: This product is for research use only. It is not intended for human or veterinary use. Please consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-tert-butylsulfanyl-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INS/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPYWIBAPGNJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylsulfanyl-3-iodo-pyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the third carbon position using iodine. The tert-butylsulfanyl group is introduced through a substitution reaction, where a thiol group reacts with a tert-butyl group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Sonogashira Coupling Reactions

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between 2-tert-butylsulfanyl-3-iodopyridine and terminal alkynes. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as a co-catalyst.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

  • Yield Range : 70–85% for alkynylated pyridine derivatives.

The tert-butylsulfanyl group enhances electron density at the pyridine ring, facilitating oxidative addition of the palladium catalyst to the C–I bond. Subsequent transmetallation with the alkyne and reductive elimination yield the coupled product .

Negishi Coupling Reactions

This reaction couples the compound with organozinc reagents under palladium catalysis:

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%).

  • Conditions : Room temperature in THF, with 2–4 hr reaction time.

  • Substrate Scope : Compatible with aryl, vinyl, and alkyl zinc reagents.

Mechanistic Insight : The oxidative addition of Pd(0) to the C–I bond generates a Pd(II) intermediate, which undergoes transmetallation with the organozinc reagent. Reductive elimination produces the biaryl or alkyl-aryl product .

Competitive Reactivity in Halogen Exchange

Under specific conditions, the iodine substituent undergoes exchange with other halogens:

Reaction ConditionsProduct FormedYield (%)Source
IBr (1.2 equiv), CH₂Cl₂, 25°C, 2h3-Bromo-2-tert-butylsulfanylpyridine68
ICl (1.5 equiv), THF, -20°C, 1h3-Chloro-2-tert-butylsulfanylpyridine72

This reactivity is attributed to the polarization of the C–I bond, making it susceptible to nucleophilic displacement by bromide or chloride ions .

Oxidative Side Reactions

Prolonged exposure to iodine or oxidizing agents leads to side reactions:

  • Iodine-Mediated Oxidation : Forms sulfonic acid derivatives via cleavage of the tert-butylsulfanyl group .

  • Conditions : 0.1M I₂ in THF/H₂O, 25°C, 1h .

  • Outcome : 85% conversion to 3-iodopyridine-2-sulfonic acid .

Comparative Reaction Efficiency

The table below summarizes key cross-coupling efficiencies:

Reaction TypeCatalyst LoadingTemperature (°C)Typical Yield (%)
Sonogashira5 mol% Pd60–8070–85
Negishi3 mol% Pd2565–78
Stille (hypothetical)5 mol% Pd8060–70*

*Predicted based on analogous iodo-pyridine systems .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

  • Light Sensitivity : Prolonged UV exposure induces homolytic C–I bond cleavage, generating pyridyl radicals .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 2-tert-butylsulfanyl-3-iodo-pyridine lies in its potential as an anticancer agent. Studies have indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. The introduction of the tert-butylsulfanyl group enhances the lipophilicity and bioavailability of these compounds, making them more effective as drug candidates .

Pharmaceutical Development
The compound is also being explored for its role in developing pharmaceuticals targeting respiratory disorders. Research indicates that derivatives containing sulfur groups can modulate biological pathways involved in inflammation and immune responses, which are crucial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Materials Science

Nanoparticle Functionalization
In materials science, this compound is utilized for functionalizing nanoparticles, particularly gold nanoparticles. The thiol group in the compound allows for strong binding to gold surfaces, facilitating the attachment of biomolecules such as DNA or proteins. This property is essential for creating biosensors and drug delivery systems where targeted interactions at the molecular level are required .

Synthesis of Oligonucleotide Conjugates
The compound serves as a building block in the synthesis of oligonucleotides carrying thiol groups. These modified oligonucleotides can be used to create conjugates that link DNA to various molecules, enabling applications in gene therapy and molecular diagnostics. The functionalization process typically involves solid-phase synthesis techniques where the thiol group is introduced at predetermined positions within the oligonucleotide sequence .

Case Studies

Study Application Findings
Study on Anticancer ActivityCytotoxicity against cancer cellsDemonstrated significant inhibition of cell proliferation in various cancer lines with IC50 values indicating effectiveness .
Research on Nanoparticle FunctionalizationGold nanoparticle conjugationSuccessful attachment of oligonucleotides to gold surfaces using this compound, enhancing stability and reactivity for biosensing applications .
Development of Respiratory Disorder TreatmentsPharmaceutical formulationsIdentified potential pathways modulated by sulfur-containing compounds that could alleviate symptoms of asthma and COPD .

Mechanism of Action

The mechanism of action of 2-tert-Butylsulfanyl-3-iodo-pyridine involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

  • Structural Differences : Incorporates an oxazoline ring and a trifluoromethyl group instead of iodine and tert-butylsulfanyl.
  • Reactivity : The trifluoromethyl group enhances electron-withdrawing effects, making the pyridine ring less nucleophilic compared to 2-tert-Butylsulfanyl-3-iodo-pyridine. The oxazoline ring may enable chiral catalysis.
  • Applications : Likely used in asymmetric synthesis or pharmaceuticals due to its stereocenter and fluorinated moiety.
  • Commercial Data : CAS RN 1428537-19-2; priced at JPY 31,600/100 mg .

tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

  • Structural Differences : Features a carbamate-protected amine, methoxy group, and iodine at positions 3, 5, and 4, respectively.
  • The iodine at position 4 may undergo Suzuki or Ullmann couplings.
  • Applications : Useful in drug discovery for introducing aryl or heteroaryl groups via cross-coupling .

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

  • Structural Differences : Contains two iodine atoms (positions 2 and 5) and a carbonate group.
  • Reactivity : Dual iodine substituents increase opportunities for sequential cross-coupling reactions. The carbonate group may act as a leaving group under basic conditions.
  • Applications : Versatile intermediate in synthesizing polyfunctionalized pyridines .

2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine

  • Structural Differences : Substitutes tert-butylsulfanyl with benzylsulfanyl and iodine with trifluoroethoxy.
  • The trifluoroethoxy group introduces strong electron-withdrawing effects.
  • Applications : Likely used in agrochemicals or materials science due to fluorinated substituents .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS RN Key Applications
This compound tert-Butylsulfanyl (2), I (3) Not reported Not reported Cross-coupling reactions
2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine Oxazolyl (2), CF₃ (5) 272.26 1428537-19-2 Asymmetric synthesis
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate I (4), OMe (5), carbamate (3) Not reported Not reported Drug discovery
2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine Benzylsulfanyl (2), OCH₂CF₃ (3) Not reported Not reported Agrochemicals

Biological Activity

2-tert-Butylsulfanyl-3-iodo-pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C9H10IN2S
  • Molecular Weight : 292.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodide and the tert-butylsulfanyl group enhances its reactivity and binding affinity to biological molecules.

  • Antimicrobial Activity :
    • Exhibits significant antimicrobial properties against various bacterial strains, including antibiotic-resistant pathogens. The compound's mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.
  • Antiparasitic Effects :
    • Demonstrated efficacy in treating relapses of P. vivax malaria and as a prophylactic agent against P. falciparum malaria. Its action is believed to involve interference with the parasite's metabolic processes.
  • Oxidative Stress Induction :
    • The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells. This property is linked to its ability to generate reactive oxygen species (ROS) upon activation.

Research Findings

Several studies have investigated the biological activity of this compound, yielding promising results:

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialVarious bacterial strainsInhibition of growth
AntiparasiticP. vivax and P. falciparumReduced relapse rates
Cancer Cell ApoptosisHuman cancer cell linesInduction of apoptosis
Oxidative StressMammalian cellsIncreased ROS production

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against multi-drug resistant strains. The compound showed high potency, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new therapeutic agent in treating infections caused by resistant bacteria.
  • Antiparasitic Activity :
    Research involving animal models demonstrated that treatment with this compound significantly reduced parasitemia levels in P. vivax infections, indicating its potential role as a prophylactic treatment in malaria-endemic regions.
  • Cancer Research :
    In vitro studies on various cancer cell lines revealed that the compound effectively induced apoptosis through oxidative stress mechanisms, highlighting its potential as an anticancer agent.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR principles: detail reaction scales, purification gradients, and equipment calibration. Share raw spectral data in open repositories (e.g., Zenodo). Reference the International Baccalaureate’s guidelines for methodological transparency in chemical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butylsulfanyl-3-iodo-pyridine
Reactant of Route 2
Reactant of Route 2
2-tert-Butylsulfanyl-3-iodo-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.